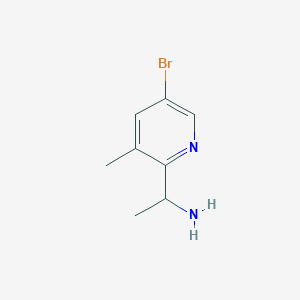

1-(5-Bromo-3-methylpyridin-2-yl)ethanamine

Descripción

Significance of Pyridine-Based Chemical Entities in Contemporary Academic Research

Pyridine (B92270) and its derivatives represent a cornerstone of heterocyclic chemistry, playing a pivotal role in numerous scientific and industrial fields. These compounds, structurally analogous to benzene (B151609) with a nitrogen atom replacing one carbon-hydrogen unit, are integral to a vast array of applications. wikipedia.org Their significance is particularly pronounced in medicinal chemistry, where the pyridine ring is a common scaffold in many pharmaceutical agents. researchgate.net Pyridine derivatives exhibit a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties. researchgate.net This broad utility has made them a subject of intense academic and industrial research, continually driving the development of novel synthetic methodologies and the exploration of new therapeutic applications. researchgate.netchempanda.com

Overview of the Chemical Compound's Core Structural Features and Systematic Nomenclature

The chemical compound of focus is 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine . Its structure is characterized by a central pyridine ring. According to the systematic nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC), the numbering of the pyridine ring begins at the nitrogen atom. wikipedia.orgchempanda.com

Following this system, the core structural features of 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine are as follows:

A pyridine ring , which is a six-membered aromatic heterocycle containing one nitrogen atom.

A bromo group (Br) attached at the 5th position of the pyridine ring.

A methyl group (-CH₃) attached at the 3rd position.

An ethanamine group (-CH(CH₃)NH₂) attached at the 2nd position. The "1-" in the name indicates that the attachment to the pyridine ring is at the first carbon of the ethylamine (B1201723) chain.

Below is a data table summarizing the key structural and chemical identifiers for this compound.

| Property | Value |

| IUPAC Name | 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine |

| Molecular Formula | C₈H₁₁BrN₂ |

| Core Structure | Pyridine |

| Substituents | 5-Bromo |

| 3-Methyl | |

| 2-(1-Aminoethyl) |

Rationale for Dedicated Academic Investigation of 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine

While specific academic literature dedicated solely to 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine is not extensively available in public databases, the rationale for its investigation can be inferred from the broader context of pyridine derivative research. The combination of a halogen (bromo), an alkyl group (methyl), and an aminoalkyl group on a pyridine scaffold suggests potential applications as a versatile intermediate in organic synthesis or as a candidate for biological screening.

The specific arrangement of these functional groups could lead to unique pharmacological properties. Halogenated pyridines are frequently used in cross-coupling reactions to build more complex molecules, and the amino group provides a site for further chemical modification or can be crucial for binding to biological targets. Therefore, dedicated academic investigation would likely focus on its synthesis, characterization, and exploration as a building block for novel pharmaceuticals or agrochemicals.

Scope and Objectives of the Comprehensive Research Outline

The objective of a comprehensive research outline for 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine would be to systematically elucidate its chemical and physical properties, develop efficient synthetic routes, and evaluate its potential in various applications. Key objectives would include:

Synthesis and Optimization: To develop a high-yield, scalable, and cost-effective method for the synthesis of the compound.

Structural and Physicochemical Characterization: To fully characterize the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Reactivity Studies: To investigate the chemical reactivity of the different functional groups to understand its potential as a synthetic intermediate.

Biological Screening: To perform preliminary in vitro and in vivo screening to identify any potential pharmacological or biological activity.

Due to the limited publicly available data for this specific compound, this article serves as a foundational overview based on the principles of pyridine chemistry rather than a review of existing dedicated research.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-bromo-3-methylpyridin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-5-3-7(9)4-11-8(5)6(2)10/h3-4,6H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNIINIKFQBHRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(C)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity, Functionalization, and Derivatization Studies

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The reactivity of the pyridine core is dictated by the inherent electronic properties of the heteroaromatic system and the influence of its substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is intrinsically electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene (B151609). This deactivation is further intensified in acidic conditions, often required for EAS, as the nitrogen atom becomes protonated. For 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine, the existing substituents—an activating methyl group at C3, a deactivating bromo group at C5, and an activating ethanamine group at C2—complicate the reactivity. The combined electronic and steric effects of these groups make predicting the outcome of EAS challenging, and such reactions are generally not favored pathways for this class of compounds.

Nucleophilic Aromatic Substitution (SNAr): In contrast to EAS, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group, such as the bromide at the C5 position, is present. nih.govyoutube.com The reaction proceeds through an addition-elimination mechanism, forming a stabilized anionic intermediate (a Meisenheimer complex). nih.gov For the target molecule, the C5-bromo position is the most probable site for SNAr. Research on analogous systems, such as 5-bromo-1,2,3-triazines, has demonstrated successful SNAr reactions with various nucleophiles like phenols, underscoring the feasibility of this transformation on 5-bromo heterocyclic systems. nih.gov The precise reactivity and mechanism can, however, be influenced by the specific nucleophile and reaction conditions. nih.gov

Reactions Involving the Ethanamine Side Chain

The primary amine of the ethanamine side chain is a highly reactive and versatile functional group for derivatization.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in a variety of bond-forming reactions.

Alkylation: The primary amine can be alkylated with alkyl halides to form secondary and tertiary amines. The degree of alkylation can be controlled by stoichiometry and reaction conditions. Studies on related aminopyridine structures have shown that N-alkylation is a common and efficient modification strategy. rsc.orgresearchgate.net

Acylation: Acylation of the ethanamine side chain is readily achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction forms a stable amide bond. For instance, a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, is efficiently converted to its corresponding acetamide (B32628) by treatment with acetic anhydride. mdpi.comresearchgate.net This highlights the straightforward nature of acylating amino groups on this type of pyridine scaffold.

Amidation: Direct coupling of the amine with carboxylic acids to form amides is a cornerstone of medicinal chemistry. These reactions typically require activating agents (e.g., carbodiimides like EDC) or the use of catalysts. Borane-pyridine complexes have also been reported as effective catalysts for direct amidation reactions. mdpi.com

Below is a table summarizing typical conditions for these transformations.

| Reaction Type | Reagents & Conditions | Product Type |

| Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) | Secondary/Tertiary Amine |

| Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) | Amide |

| Amidation | Carboxylic acid (RCOOH), Coupling agent (e.g., EDC, HATU), Base (e.g., DIPEA), Solvent (e.g., DMF) | Amide |

The reactivity of the primary amine is instrumental in the synthesis of molecular probes for biological research. By attaching specific functional moieties, the parent molecule can be transformed into a tool for studying biological systems. For example, fluorescent dyes (e.g., fluorescein, rhodamine), affinity tags (e.g., biotin), or photoaffinity labels can be conjugated to the amine. Unsubstituted 2-aminopyridine (B139424) itself is known to have a high quantum yield and serves as a potential scaffold for fluorescent probes. nih.gov This inherent property, combined with the reactive handle of the ethanamine side chain, makes 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine and its derivatives promising candidates for the development of novel imaging agents and research probes. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions on Brominated Pyridine Substratesmdpi.comresearchgate.net

The bromine atom at the C5 position of the pyridine ring serves as an excellent handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-nitrogen bonds. mdpi.com

Suzuki-Miyaura Coupling: This reaction provides an effective method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. mdpi.com Research on the closely related substrate, 5-bromo-2-methylpyridin-3-amine, has shown that it couples efficiently with a range of arylboronic acids. mdpi.comresearchgate.net These reactions typically employ a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium phosphate (B84403) in a solvent mixture like dioxane/water. mdpi.comresearchgate.net This methodology allows for the introduction of diverse aryl and heteroaryl substituents at the C5 position.

Table: Examples of Suzuki-Miyaura Coupling on an Analogous Substrate mdpi.com

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 75 |

| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 78 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 80 |

| 4-Iodophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 70 |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. scirp.orgscirp.org Studies performed on various 2-amino-3-bromopyridines demonstrate that this class of compounds is highly suitable for Sonogashira coupling. scirp.orgresearchgate.net Optimal conditions often involve catalysts like Palladium(II) trifluoroacetate (B77799) [Pd(CF₃COO)₂] with triphenylphosphine (B44618) (PPh₃), copper(I) iodide (CuI) as a co-catalyst, and triethylamine (B128534) (Et₃N) as the base in a solvent like DMF. scirp.org This reaction yields 2-amino-3-alkynylpyridine derivatives in moderate to excellent yields, opening a pathway to conjugated systems. scirp.orgresearchgate.net

Table: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes scirp.org

| Bromopyridine Substrate | Alkyne | Catalyst System | Base/Solvent | Temperature (°C) | Yield (%) |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N / DMF | 100 | 96 |

| 2-Amino-3-bromopyridine | Cyclopropylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N / DMF | 100 | 88 |

| 2-Amino-3-bromo-5-methylpyridine | 4-Ethynyltoluene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N / DMF | 100 | 93 |

| 2-Amino-3-bromo-5-methylpyridine | 1-Heptyne | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N / DMF | 100 | 85 |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds by reacting an aryl halide with a primary or secondary amine. wikipedia.org The development of specialized phosphine (B1218219) ligands has made this reaction exceptionally versatile, allowing for the coupling of a wide array of amines with aryl halides under relatively mild conditions. wikipedia.orglibretexts.org While direct examples on 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine are not prevalent, the Buchwald-Hartwig amination has been successfully applied to other brominated pyridine and heteroaromatic systems. researchgate.netmdpi.com This suggests its high potential for introducing new amino substituents at the C5 position, further expanding the chemical diversity accessible from this scaffold. The choice of catalyst, ligand (e.g., BINAP, Xantphos), and base (e.g., NaOt-Bu, Cs₂CO₃) is crucial for achieving high yields. libretexts.orgresearchgate.netresearchgate.net

Oxidative and Reductive Transformations of the Compound

Detailed studies specifically documenting the oxidative and reductive transformations of 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine are not extensively reported in publicly available scientific literature. However, the inherent functionalities of the molecule—a primary amine, a bromo-substituted pyridine ring, and a methyl group—suggest potential pathways for such reactions based on general principles of organic chemistry.

The primary amine group is susceptible to oxidation to form various products such as imines, oximes, or nitro compounds, depending on the oxidizing agent and reaction conditions. Conversely, the pyridine ring can undergo reduction, typically under catalytic hydrogenation, which would result in the corresponding piperidine (B6355638) derivative. The bromo substituent on the pyridine ring also offers a handle for various transformations. While specific experimental data for 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine is not available, the following table outlines plausible transformations based on the reactivity of its functional groups.

| Transformation Type | Potential Reagents | Plausible Product(s) |

| Oxidation of Amine | Mild Oxidizing Agents (e.g., MnO₂) | 1-(5-Bromo-3-methylpyridin-2-yl)ethanimine |

| Oxidation of Amine | Strong Oxidizing Agents (e.g., m-CPBA) | 1-(5-Bromo-3-methylpyridin-2-yl)-1-nitroethane |

| Reduction of Pyridine Ring | Catalytic Hydrogenation (e.g., H₂/Pd, PtO₂) | 1-(5-Bromo-3-methylpiperidin-2-yl)ethanamine |

| Reductive Dehalogenation | Catalytic Hydrogenation with a base | 1-(3-Methylpyridin-2-yl)ethanamine |

This table represents hypothetical transformations based on the chemical nature of the compound's functional groups, as direct experimental evidence is not found in the surveyed literature.

Rational Design and Synthesis of Structurally Related Analogues for Mechanistic Probes

The rational design of structural analogues is a powerful tool for elucidating reaction mechanisms and understanding structure-activity relationships. For 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine, the design of analogues could involve systematic modifications at several key positions to probe their influence on the compound's reactivity or biological activity.

Key modifications could include:

Variation of the substituent at the 5-position: Replacing the bromo group with other halogens (chloro, iodo) or with electron-donating or electron-withdrawing groups would modulate the electronic properties of the pyridine ring. This can provide insights into the role of electronics in a particular chemical transformation or biological interaction.

Modification of the ethylamine (B1201723) side chain: Altering the length of the alkyl chain, introducing branching, or replacing the amine with other functional groups (e.g., hydroxyl, thiol) would probe the steric and electronic requirements of the side chain's binding pocket or its role in a reaction mechanism.

Alteration of the methyl group at the 3-position: Replacing the methyl group with larger alkyl groups or other substituents would allow for an investigation of the steric effects around the pyridine ring.

The synthesis of such analogues would likely follow synthetic routes analogous to the preparation of the parent compound, potentially starting from appropriately substituted pyridine precursors. A summary of potential structural analogues and the rationale for their design is presented in the table below.

| Analogue Structure | Rationale for Design |

| 1-(5-Chloro-3-methylpyridin-2-yl)ethanamine | To investigate the effect of a different halogen on reactivity and electronic properties. |

| 1-(5-Cyano-3-methylpyridin-2-yl)ethanamine | To introduce a strong electron-withdrawing group and probe its electronic influence. |

| 1-(5-Bromo-3-methylpyridin-2-yl)propan-1-amine | To study the impact of extending the alkyl side chain on steric and conformational factors. |

| 2-(5-Bromo-3-methylpyridin-2-yl)ethanol | To replace the amine with a hydroxyl group and assess the role of the nitrogen atom. |

This table provides examples of rationally designed analogues for mechanistic studies. The synthesis and application of these specific analogues for probing the mechanisms of 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine have not been explicitly detailed in the available literature.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

No published research articles or database entries containing quantum chemical calculations for 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine were identified. Such studies are crucial for understanding the electronic properties and chemical behavior of a molecule.

There are no available Density Functional Theory (DFT) studies that specifically report on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the HOMO-LUMO gap for 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine. This information is essential for assessing the molecule's kinetic stability and chemical reactivity.

No computational studies predicting the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra of 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine were found. These theoretical predictions are valuable for complementing experimental data and aiding in structural elucidation.

Conformational Analysis and Exploration of Energy Landscapes

A search for conformational analyses or explorations of the potential energy surface for 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine yielded no results. This type of analysis is used to identify the most stable three-dimensional shapes (conformers) of a molecule.

No literature detailing molecular mechanics or molecular dynamics simulations for 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine could be located. These simulation techniques are employed to study the dynamic behavior and conformational flexibility of molecules over time.

Molecular Docking and Ligand-Protein Interaction Modeling with Hypothetical Targets

There are no published molecular docking studies that use 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine as a ligand to investigate its potential interactions with any biological targets. Molecular docking is a computational method used to predict how a small molecule might bind to a protein's active site.

In the absence of any molecular docking studies, there is no available data on the predicted binding modes or binding affinities of 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine with any hypothetical or modeled protein receptors.

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling and virtual screening are instrumental in modern drug discovery for identifying and optimizing lead compounds. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

For a compound like 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine, a pharmacophore model would be developed based on its potential biological targets. This process typically involves:

Ligand-Based Pharmacophore Modeling: If a set of molecules with known activity for a particular target is available, their common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) are aligned to create a 3D pharmacophore model.

Structure-Based Pharmacophore Modeling: When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, the key interaction points between the target and a known ligand can be identified to generate a pharmacophore.

Once a pharmacophore model is established, it is used as a 3D query in virtual screening of large compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active. Studies on other substituted pyridine (B92270) derivatives have successfully employed these techniques. For example, pharmacophore models have been developed for pyridine-3-carbonitriles to identify new vasorelaxant agents and for 2-aminopyridine (B139424) derivatives as inhibitors of nitric oxide synthases. nih.govrsc.org These studies demonstrate the utility of identifying key pharmacophoric features to guide the design of new, potent molecules.

Virtual screening methodologies can be broadly categorized as:

Ligand-Based Virtual Screening (LBVS): This approach uses the structural information of known active compounds to find other molecules with similar properties.

Structure-Based Virtual Screening (SBVS): This method, also known as molecular docking, involves fitting candidate molecules into the binding site of a target protein to predict their binding affinity and orientation.

Collaborative virtual screening efforts have been used to explore imidazo[1,2-a]pyridine (B132010) series for potential treatments for visceral leishmaniasis, showcasing the power of in silico probing of large proprietary libraries to rapidly expand chemical diversity and improve biological activity. nih.gov Similarly, virtual screening has been employed to identify pyridine and pyrimidine (B1678525) derivatives as potent inhibitors of Cyclin-dependent kinase 9 (CDK9), a target in cancer therapy. ijfmr.com

A hypothetical pharmacophore model for 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine might include features such as a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the pyridine nitrogen), an aromatic ring, and a halogen bond donor (the bromine atom). This model could then be used to screen databases for compounds with similar features.

Table 1: Illustrative Pharmacophoric Features of 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine

| Feature | Type | Location |

|---|---|---|

| Hydrogen Bond Donor | Primary Amine | ethanamine group |

| Hydrogen Bond Acceptor | Nitrogen | Pyridine ring |

| Aromatic Ring | Heterocyclic | Pyridine ring |

| Halogen Bond Donor | Bromine | 5-position of pyridine |

This table is illustrative and based on the chemical structure, as specific pharmacophore modeling studies for this compound were not found.

Prediction of Physicochemical Properties (e.g., pKa, LogP/D)

The physicochemical properties of a molecule, such as its acid dissociation constant (pKa) and partition coefficient (LogP) or distribution coefficient (LogD), are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods are frequently used to predict these properties, providing valuable insights early in the drug discovery process.

pKa Prediction: The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at physiological pH. For 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine, the basicity of the pyridine nitrogen and the ethanamine group are the most significant determinants of its pKa. Computational approaches to predict pKa often involve quantum mechanical calculations, such as those based on Density Functional Theory (DFT), combined with solvation models to account for the effect of the solvent. mdpi.com

LogP/D Prediction: LogP is a measure of a compound's lipophilicity and affects its ability to cross cell membranes. LogD is similar but takes into account the ionization state of the molecule at a given pH. Numerous computational models exist for predicting LogP/D, ranging from fragment-based methods to more complex machine learning algorithms that are trained on large datasets of experimentally determined values. Recent studies have highlighted the development of machine learning models to accurately predict LogP and pKa for complex molecules, including those containing fluorine, for which standard prediction methods often struggle. blackthorn.ai

While specific predicted values for 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine are not available in the reviewed literature, we can present an illustrative table of the types of data that would be generated.

Table 2: Predicted Physicochemical Properties for 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine (Illustrative)

| Property | Predicted Value | Computational Method |

|---|---|---|

| pKa1 (ethanamine) | ~9.5 | DFT with solvation model |

| pKa2 (pyridine N) | ~3.0 | DFT with solvation model |

| LogP | ~2.8 | Fragment-based/Machine Learning |

Note: The values in this table are hypothetical and serve to illustrate the output of computational predictions. They are not based on specific published data for this compound.

Reaction Mechanism Elucidation through Advanced Computational Approaches

Advanced computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions. These studies can provide detailed information about transition states, reaction intermediates, and activation energies, which helps in optimizing reaction conditions and understanding reaction outcomes.

For a molecule like 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine, computational studies could be used to investigate its synthesis. For instance, the synthesis might involve the reaction of a precursor pyridine derivative with an appropriate amine-containing side chain. DFT calculations could be employed to:

Model the reaction pathway and identify the lowest energy route.

Analyze the structure and stability of transition states and intermediates.

Explain the regioselectivity and stereoselectivity of the reaction.

Research on related pyridine derivatives provides examples of this approach. DFT studies have been used to investigate the reaction mechanism and regioselectivity of the nih.govnih.gov-anionic rearrangement of 2-benzyloxypyridine derivatives. researchgate.net These calculations revealed that the rearrangement proceeds through an oxirane-like transition state and that the reaction rate is influenced by the electronic nature of substituents on the pyridine and benzene (B151609) rings.

Another example is the computational study of the synthesis of dihydropyridines and pyridines from imines and alkynes via C-H activation. nih.gov Kinetic simulations were used to determine rate constants and implicate facile C-H oxidative addition and slow reductive elimination steps, providing a deep understanding of the reaction mechanism.

Similarly, DFT calculations have been used to study the synthesis and reactions of various bioactive pyridine derivatives, helping to confirm the structures of the products and propose mechanisms for their formation. nih.gov For the synthesis of 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine, computational studies could clarify the mechanism of amination at the 2-position of the pyridine ring, a key step in its synthesis.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine |

| 2-aminopyridine |

| pyridine-3-carbonitriles |

| imidazo[1,2-a]pyridine |

| 2-benzyloxypyridine |

In Vitro Biological Target and Pathway Elucidation Non Human, Non Clinical Focus

High-Throughput Screening Methodologies for Novel Biological Interactions

No information is available in the scientific literature regarding the use of high-throughput screening methodologies to identify novel biological interactions for 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine.

Receptor Binding and Ligand Displacement Assays (e.g., GPCRs, Ion Channels)

There are no published studies detailing receptor binding or ligand displacement assays for 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine.

Affinity and Selectivity Profiling In Vitro

Data on the affinity and selectivity profile of 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine for any biological target is not available.

Enzyme Inhibition/Activation Kinetics and Mechanistic Characterization

No research has been found that characterizes the enzyme inhibition or activation kinetics of 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine.

Determination of Ki, IC50 Values in Biochemical Assays

There are no reported Ki or IC50 values for 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine from biochemical assays.

Allosteric Modulation and Orthosteric Binding Investigations

Investigations into the potential allosteric modulation or orthosteric binding of 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine have not been documented.

Cell-Based Assays for Cellular Pathway Modulation (in defined cell lines)

There is no available data from cell-based assays that would indicate the modulation of any cellular pathways by 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine.

Reporter Gene Assays and Intracellular Signaling Cascades

No studies utilizing reporter gene assays to investigate the effect of 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine on specific signaling pathways were found. There is no available information on whether this compound modulates the activity of transcription factors or intracellular signaling cascades.

Phenotypic Screening in Defined Cell Lines

There is no publicly available data from phenotypic screening assays involving 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine. Therefore, its effects on cellular phenotypes, such as morphology, proliferation, or viability in any defined cell line, are unknown.

Protein-Ligand Interaction Studies

No direct protein-ligand interaction studies, such as those employing Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), have been published for 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine. As a result, there is no data characterizing its binding affinity or thermodynamics with any specific protein target.

Metabolite Profiling and Stability Assessment In Vitro

Information regarding the in vitro metabolic fate of 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine is not available. Specifically, no studies on its stability in liver microsomes or its metabolite profile have been reported.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of Analogues for Systematic SAR Exploration

The systematic exploration of SAR for 1-(5-bromo-3-methylpyridin-2-yl)ethanamine requires the design and synthesis of a library of analogues. This process involves targeted modifications at specific positions within the molecule, primarily focusing on the pyridine (B92270) ring and the ethanamine side chain. The goal is to identify which structural features are essential for biological activity and to what extent they can be altered.

The pyridine ring of 1-(5-bromo-3-methylpyridin-2-yl)ethanamine features two key substituents ripe for modification: the bromine atom at the C5 position and the methyl group at the C3 position.

C5-Position Modifications: The bromine atom is a particularly attractive point for diversification due to its utility as a synthetic handle in cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki cross-coupling can be employed to replace the bromine with a wide variety of aryl, heteroaryl, or alkyl groups. mdpi.com This allows for a thorough investigation of the steric and electronic requirements of the substituent at this position. The starting material for such syntheses is often a related precursor like 5-bromo-2-methylpyridin-3-amine. mdpi.com

C3-Position Modifications: The methyl group at the C3 position can also be varied. Analogues can be synthesized with different small alkyl groups (e.g., ethyl, propyl) or replaced with other functionalities like a halogen or a methoxy (B1213986) group to probe the impact of size, lipophilicity, and electronics in this region of the molecule.

Other Ring Modifications: Further analogues could be explored by introducing additional substituents onto the pyridine ring or by altering the position of the existing ones, although this often requires more complex multi-step syntheses.

The table below illustrates potential modifications to the pyridine ring for SAR studies.

| Modification Site | Original Group | Potential Modifications | Rationale for Modification |

| C5-Position | Bromo (-Br) | Phenyl, Substituted Phenyls, Thiophene, Pyrazole, Alkyl chains | Explore steric bulk, electronic effects (electron-donating/withdrawing groups), and potential for new hydrogen bond interactions. |

| C3-Position | Methyl (-CH₃) | Ethyl (-CH₂CH₃), Cyclopropyl, Chloro (-Cl), Methoxy (-OCH₃) | Investigate the effect of substituent size and electronics on binding affinity and selectivity. |

| C4/C6-Positions | Hydrogen (-H) | Fluoro (-F), Methyl (-CH₃) | Probe for additional binding pockets and assess the impact on the overall electronic nature of the pyridine ring. |

The ethanamine side chain at the C2 position is critical as it often provides a key interaction point with the biological target, typically through its basic nitrogen atom.

Amine Group Modification: The primary amine can be mono- or di-alkylated with various small alkyl groups (methyl, ethyl) to assess the steric tolerance around the nitrogen. It can also be acylated to form amides, sulfonamides, or ureas, which alters its hydrogen bonding capacity and basicity.

Ethyl Linker Variation: The length of the ethyl linker can be modified. Shortening it to a methylamine (B109427) or extending it to a propylamine (B44156) chain helps determine the optimal distance between the pyridine ring and the basic nitrogen for biological activity.

Alpha-Methyl Group: The methyl group on the carbon adjacent to the amine (the α-carbon) creates a chiral center. The two enantiomers, (R)-1-(5-bromo-3-methylpyridin-2-yl)ethanamine and (S)-1-(5-bromo-3-methylpyridin-2-yl)ethanamine, would need to be synthesized and tested separately, as biological targets often exhibit stereospecificity. The methyl group itself could also be replaced with other small groups to explore steric effects at this position.

The table below outlines potential modifications to the ethanamine side chain.

| Modification Site | Original Group | Potential Modifications | Rationale for Modification |

| Amine (-NH₂) | Primary Amine | Secondary Amine (-NHR), Tertiary Amine (-NR₂), Amide (-NHCOR), Sulfonamide (-NHSO₂R) | Modulate basicity, lipophilicity, and hydrogen bonding capabilities. |

| Ethyl Linker (-CH(CH₃)-) | Ethyl | Methyl (-CH₂-), Propyl (-CH(CH₃)CH₂-) | Optimize the spatial orientation and distance between the aromatic ring and the amine. |

| α-Position | Methyl (-CH₃) | Hydrogen (-H), Ethyl (-CH₂CH₃) | Evaluate the impact of chirality and steric bulk adjacent to the basic nitrogen. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net

For the 1-(5-bromo-3-methylpyridin-2-yl)ethanamine series, developing a predictive QSAR model would involve several steps. First, a dataset of the synthesized analogues (as described in section 6.1) and their corresponding experimentally measured biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. Next, a variety of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecular structure, such as:

Physicochemical properties: LogP (lipophilicity), molecular weight, molar refractivity.

Electronic properties: Dipole moment, partial charges on atoms.

Topological indices: Descriptors of molecular size, shape, and branching.

3D descriptors: Steric parameters (e.g., from CoMFA or CoMSIA).

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates a selection of these descriptors with the observed biological activity. researchgate.netresearchgate.net This equation represents the QSAR model, which can then be used to predict the activity of new, yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts.

A QSAR model is only useful if it is statistically robust and has good predictive power. Therefore, rigorous statistical validation is essential. nih.gov The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive ability.

Key statistical metrics used for validation include:

Coefficient of determination (R²): Indicates how well the model fits the training set data. A value closer to 1.0 suggests a better fit.

Leave-one-out cross-validation coefficient (Q²): Measures the internal predictive ability of the model. A high Q² value (typically > 0.5) is considered a sign of a robust model. nih.gov

Predictive R² (R²_pred): Calculated for the external test set, this metric provides the most direct measure of the model's ability to predict the activity of new compounds.

A statistically validated QSAR model provides valuable insights into the physicochemical properties that drive biological activity, guiding the rational design of more potent compounds.

Lead Optimization Principles and Design Strategies (Theoretical/Pre-discovery Phase)

Should 1-(5-bromo-3-methylpyridin-2-yl)ethanamine be identified as a "hit" or "lead" compound, lead optimization strategies would be applied to refine its structure into a potential drug candidate. danaher.com This iterative process uses the SAR and QSAR data to guide the design of new analogues with improved characteristics. danaher.com

The primary goals of lead optimization are to enhance:

Potency and Efficacy: Increase the biological activity against the intended target.

Selectivity: Minimize activity against other targets to reduce the potential for side effects.

ADMET Properties: Improve the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of the compound to ensure it is safe and can reach its target in the body. danaher.com

The design-synthesize-test cycle is central to lead optimization. danaher.com The SAR from initial analogues informs the design of the next generation of compounds. For example, if replacing the C5-bromo group with a phenyl ring (as per section 6.1.1) significantly increases potency, further exploration of substituted phenyl rings would be warranted. Similarly, if QSAR modeling (section 6.2) suggests that lower lipophilicity is needed to improve solubility, chemists would design analogues with more polar functional groups. This process integrates experimental data with computational predictions to efficiently navigate the chemical space and identify an optimal candidate for further development.

Lack of Specific Research Data Hinders Detailed Analytical Article on 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine

A comprehensive review of available scientific literature reveals a significant scarcity of specific research data for the chemical compound 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine. This absence of published studies prevents the creation of a detailed and scientifically accurate article focusing on the advanced analytical methodologies for its characterization and quantification as requested.

Initial searches for the compound yielded information primarily on related isomers, such as 2-Amino-5-bromo-3-methylpyridine and (1R)-1-(3-bromo-5-methylpyridin-2-yl)ethanamine. While these compounds share structural similarities, their analytical properties, including chromatographic behavior, mass spectrometric fragmentation, and NMR spectral data, would be distinct. Therefore, extrapolating data from these isomers to 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine would be scientifically inaccurate and speculative.

The requested article outline necessitated in-depth information on highly specific analytical techniques, including:

Chromatographic Separation Techniques: Detailed parameters for HPLC, GC, or SFC, and specific methodologies for chiral chromatography to assess enantiomeric purity.

Mass Spectrometry Techniques: Precise data from high-resolution mass spectrometry (HRMS) for elemental composition and tandem mass spectrometry (MS/MS) to elucidate fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-depth analysis of multi-dimensional NMR data for unambiguous structural determination.

Consequently, it is not feasible to provide a scientifically rigorous article that adheres to the specified outline and content requirements without resorting to fabrication of data, which would violate the principles of scientific accuracy. Further research and publication on the synthesis and analytical characterization of 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine are needed before a comprehensive review of its analytical methodologies can be compiled.

Advanced Analytical Methodologies for Compound Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State NMR for Polymorph Characterization

There is currently no publicly available information regarding the polymorphs of 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine. Consequently, no studies employing solid-state Nuclear Magnetic Resonance (NMR) for the characterization of different polymorphic forms of this specific compound have been found. This analytical technique would only be applicable if the compound is known to exist in multiple crystalline forms.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

No published X-ray crystallography studies for 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine are available in the current scientific literature. As a result, there is no crystallographic data to determine its absolute configuration or to describe its solid-state structure. This technique is fundamental for unambiguously establishing the three-dimensional arrangement of atoms in a crystalline solid and for determining the stereochemistry of chiral centers. The absence of such data means that the precise molecular geometry and intermolecular interactions in the solid state for this compound remain uncharacterized.

Application of Analytical Methods for In Vitro Biological Sample Analysis (Non-Human)

There are no specific, documented analytical methods for the detection or quantification of 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine in non-human in vitro biological samples. Research articles detailing the use of techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), or other relevant analytical methodologies for the analysis of this particular compound in matrices like cell lysates, microsomal fractions, or other in vitro systems have not been identified. Therefore, no data on extraction procedures, chromatographic conditions, or detection parameters can be provided.

Mechanistic Investigations and Molecular Understanding

Elucidation of Molecular Recognition Mechanisms (e.g., Hydrogen Bonding, Hydrophobic Interactions)

There is no available research that elucidates the specific molecular recognition mechanisms for 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine. General principles of molecular interactions suggest that the ethanamine moiety could participate in hydrogen bonding, while the bromo-methyl-pyridine ring system could engage in hydrophobic and halogen bonding interactions. However, without experimental or computational data for this specific compound, these remain theoretical considerations.

Kinetic and Thermodynamic Aspects of Ligand-Target Binding

No studies reporting the kinetic (e.g., association and dissociation rate constants) or thermodynamic (e.g., enthalpy, entropy, and Gibbs free energy changes) parameters of binding for 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine to any biological target were found.

Allosteric vs. Orthosteric Binding Mechanisms

There is no information available to classify the binding mechanism of 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine as either allosteric or orthosteric. Determining the binding site and its relationship to the endogenous ligand binding site would require specific experimental assays that have not been reported.

Computational Validation of Proposed Mechanisms

No computational studies, such as molecular docking or molecular dynamics simulations, have been published that validate any proposed binding mechanisms for 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine.

Q & A

Basic: What are the established synthetic routes for 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine?

Answer: The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed amination. For example, bromopyridine precursors like 5-bromo-3-methylpyridine can undergo amination with ethylamine derivatives under Buchwald-Hartwig conditions (Pd catalysts, ligands like Xantphos) . Alternatively, reductive amination of ketone intermediates (e.g., 1-(5-bromo-3-methylpyridin-2-yl)ethanone) using sodium cyanoborohydride may be employed. Purity is assessed via HPLC (≥95%) and structural confirmation via H/C NMR and HRMS .

Advanced: How can reaction conditions be optimized to suppress regioisomeric by-products during synthesis?

Answer: Regioisomer formation often arises from competing nucleophilic attack at alternative pyridine positions. Optimization strategies include:

- Catalyst screening : Pd(OAc) with sterically demanding ligands (e.g., DavePhos) to direct amination to the 2-position .

- Temperature control : Lower temperatures (e.g., 80°C) reduce side reactions.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance selectivity.

Reaction progress should be monitored via LC-MS, and by-products characterized using F NMR (if fluorinated analogs are present) or X-ray crystallography .

Basic: What spectroscopic methods are critical for confirming the compound’s structure?

Answer: Key techniques include:

- NMR : H NMR (δ ~1.3 ppm for CH, δ ~8.2 ppm for pyridine-H), C NMR (δ ~20 ppm for CH, δ ~150 ppm for pyridine-C-Br) .

- HRMS : Exact mass confirmation (e.g., [M+H] = 229.0084 for CHBrN).

- X-ray crystallography : Resolves ambiguity in substitution patterns; SHELX software is widely used for refinement .

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:

- Electrostatic potential maps : Identify electron-deficient regions (e.g., C-2 position on pyridine) prone to nucleophilic attack.

- Transition-state analysis : Predict activation barriers for competing pathways .

Software like Gaussian or ORCA is used, with validation against experimental kinetic data .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer: Store under inert atmosphere (N/Ar) at −20°C in amber vials. Degradation via hydrolysis or oxidation is minimized by avoiding moisture and light. Purity should be rechecked every 6 months via HPLC .

Advanced: How can structural derivatives be synthesized for structure-activity relationship (SAR) studies?

Answer: Common strategies:

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 2-bromo-3-methylpyridine-5-boronic acid) to introduce aryl/heteroaryl groups .

- Functional group interconversion : Bromine substitution with azides or thiols via SNAr.

- Salt formation : Hydrochloride salts improve solubility for biological assays .

Advanced: How to address discrepancies in reported solubility values across studies?

Answer: Contradictions may arise from polymorphic forms or solvent impurities. Standardize measurements via:

- DSC/TGA : Identify polymorphs (e.g., melting point variations).

- UV-Vis spectroscopy : Quantify solubility in buffers (PBS, pH 7.4) at 25°C.

Report conditions explicitly (e.g., sonication time, equilibration period) .

Advanced: What analytical workflows resolve ambiguous mass spectrometry data for degradation products?

Answer: Use tandem MS (LC-MS/MS) with collision-induced dissociation (CID) to fragment ions. Compare fragmentation patterns with synthetic standards. For halogenated by-products, isotopic peaks (e.g., Br/Br) aid identification. High-resolution instruments (Q-TOF) provide exact mass matches .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.